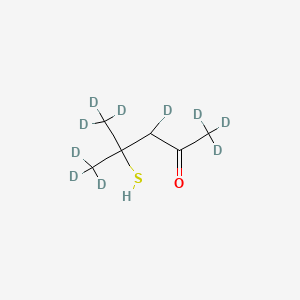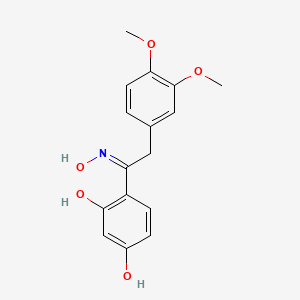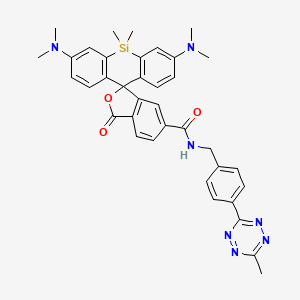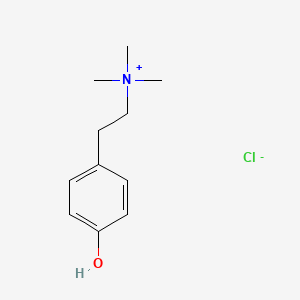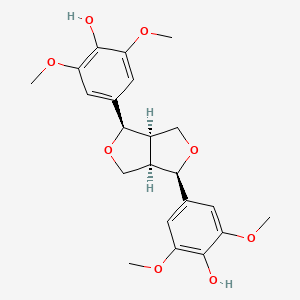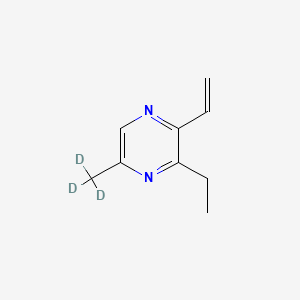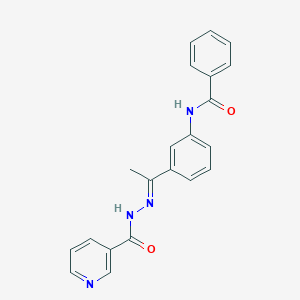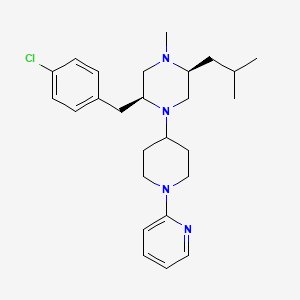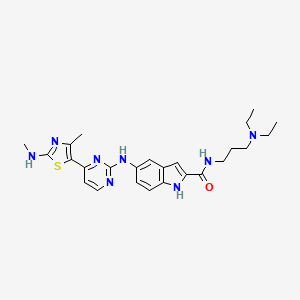
Nur77 antagonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nur77 antagonist 1 is a selective antagonist of the nuclear receptor subfamily 4 group A member 1 (NR4A1), also known as Nur77. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment. Nur77 is a transcription factor involved in various cellular processes, including cell proliferation, apoptosis, and metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nur77 antagonist 1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the stability of intermediates during the synthesis process .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency and quality. This often requires optimization of reaction conditions, purification processes, and stringent quality control measures to meet regulatory standards .
化学反应分析
Types of Reactions
Nur77 antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
科学研究应用
Nur77 antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Nur77 in various chemical reactions and pathways.
Biology: Investigated for its effects on cell proliferation, apoptosis, and metabolism in various cell types.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly triple-negative breast cancer, due to its ability to induce cancer cell apoptosis
作用机制
Nur77 antagonist 1 exerts its effects by selectively binding to the ligand-binding domain of Nur77, thereby inhibiting its activity. This inhibition disrupts the transcriptional regulation of target genes involved in cell proliferation and apoptosis. The molecular targets and pathways involved include the modulation of NF-κB signaling and the regulation of metabolic pathways .
相似化合物的比较
Nur77 antagonist 1 is unique in its high selectivity and potency as a Nur77 antagonist. Similar compounds include:
Cytosporone B: Another Nur77 antagonist with potential anticancer properties.
Cisplatin: A well-known chemotherapeutic agent that also interacts with Nur77.
TMPA: A compound that targets Nur77 and has shown promise in cancer treatment .
属性
分子式 |
C25H32N8OS |
|---|---|
分子量 |
492.6 g/mol |
IUPAC 名称 |
N-[3-(diethylamino)propyl]-5-[[4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H32N8OS/c1-5-33(6-2)13-7-11-27-23(34)21-15-17-14-18(8-9-19(17)31-21)30-24-28-12-10-20(32-24)22-16(3)29-25(26-4)35-22/h8-10,12,14-15,31H,5-7,11,13H2,1-4H3,(H,26,29)(H,27,34)(H,28,30,32) |
InChI 键 |
HBLFYECMSPRSTI-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCNC(=O)C1=CC2=C(N1)C=CC(=C2)NC3=NC=CC(=N3)C4=C(N=C(S4)NC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


